FPTase Inhibition Potency Profile
In a comparative FPTase inhibition assay using enzyme purified from bovine brain, saquayamycin F demonstrated an IC₅₀ of 2.0 µM [1]. Its close structural analog saquayamycin E, which differs only in the composition of its deoxysugar side chain, exhibited an IC₅₀ of 1.8 µM under identical assay conditions [1].
| Evidence Dimension | FPTase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.0 µM |
| Comparator Or Baseline | Saquayamycin E: 1.8 µM |
| Quantified Difference | Saquayamycin E is approximately 1.1‑fold more potent (0.2 µM absolute difference). |
| Conditions | Bovine brain FPTase; assay described in Sekizawa et al., J Antibiot 1996. |
Why This Matters
This 0.2 µM difference, while modest, demonstrates that the specific sugar substitution in saquayamycin F confers distinguishable FPTase inhibitory properties compared to saquayamycin E, making them non‑interchangeable for structure‑activity relationship (SAR) studies targeting Ras farnesylation.
- [1] Sekizawa R, Iinuma H, Naganawa H, Hamada M, Takeuchi T, Yamaizumi J, Umezawa K. Isolation of novel saquayamycins as inhibitors of farnesyl‑protein transferase. J Antibiot (Tokyo). 1996 May;49(5):487‑90. doi:10.7164/antibiotics.49.487. View Source
